Sulfamoyl N-Substituent Differentiation: N-Butyl-N-Ethyl vs. N-Cyclohexyl-N-Ethyl in Antimycobacterial SAR Context
The target compound's N-butyl-N-ethylsulfamoyl motif provides a structurally distinct lipophilic tail compared to the N-cyclohexyl-N-ethylsulfamoyl group present in the published anti-tuberculosis leads LMM6 and LMM11. The butyl group introduces a linear, flexible four-carbon chain (logP contribution ~2.0) vs. the bulkier, conformationally restricted cyclohexyl ring (logP contribution ~2.3) found in LMM6/LMM11. While direct head-to-head biological data for the butyl(ethyl) analog are not yet published, the antimycobacterial SAR established for closely related 1,3,4-oxadiazol-2-yl benzamides indicates that the sulfamoyl N-substituent type directly governs MIC potency: LMM6 (N-cyclohexyl-N-ethyl) achieved MIC 8.27–33.07 µM against M. tuberculosis H37Rv, whereas LMM11—identical except for the oxadiazole aryl group—reached only 15.58–70.30 µM, a ~2-fold shift attributable in part to altered sulfamoyl-aryl pharmacophore geometry . The target compound's butyl(ethyl) substitution offers a complementary lipophilicity and flexibility profile suitable for probing this SAR axis.
| Evidence Dimension | Sulfamoyl N-substituent identity and associated antimycobacterial MIC range |
|---|---|
| Target Compound Data | N-butyl-N-ethylsulfamoyl (linear, flexible C4 tail; XLogP3 3.7); antimycobacterial MIC data not yet reported |
| Comparator Or Baseline | LMM6 (N-cyclohexyl-N-ethylsulfamoyl): MIC 8.27–33.07 µM (M. tuberculosis H37Rv), 8.25 µM (M. smegmatis), 2.05 µM (M. szulgai). LMM11 (N-cyclohexyl-N-ethylsulfamoyl with furan-2-yl oxadiazole): MIC 15.58–70.30 µM (M. tuberculosis H37Rv), 8.77 µM (M. szulgai). |
| Quantified Difference | N-Butyl-N-ethyl chain reduces calculated logP by ~0.3 units vs. N-cyclohexyl-N-ethyl and offers greater conformational freedom; quantitative MIC comparison pending experimental determination. |
| Conditions | M. tuberculosis H37Rv and nontuberculous mycobacteria; resazurin microtiter assay (REMA); in vitro HeLa and VERO cytotoxicity counterscreens . |
Why This Matters
Procurement of a butyl(ethyl)-substituted probe enables exploration of sulfamoyl tail flexibility effects on antimycobacterial potency, which cannot be addressed using the available cyclohexyl analogs.
- [1] Andriato, P. M., et al. (2025). 1,3,4-oxadiazoles with effective anti-mycobacterial activity. Letters in Applied Microbiology, 78(3), ovaf029. View Source
